5-Chloro-6-ethyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-ethyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 6th position of the dihydropyran ring. Dihydropyrans are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-hexenal with a suitable base can lead to the formation of the desired dihydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of fully saturated dihydropyrans.
Substitution: Formation of various substituted dihydropyrans depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-ethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the chlorine and ethyl substituents.
6-Ethyl-5,6-dihydro-2H-pyran-2-one: Contains a carbonyl group at the 2nd position.
Tetrahydropyran: Fully saturated analog without double bonds.
Uniqueness
5-Chloro-6-ethyl-3,6-dihydro-2H-pyran is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and biological activity. These substituents can also affect the compound’s physical properties, such as solubility and stability.
Properties
CAS No. |
62676-72-6 |
---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-chloro-6-ethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C7H11ClO/c1-2-7-6(8)4-3-5-9-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
PVTWVGOMCZKOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.